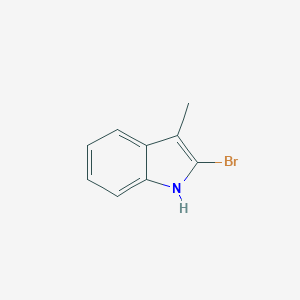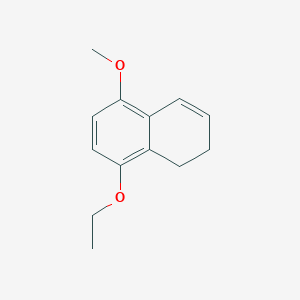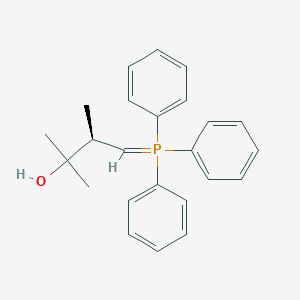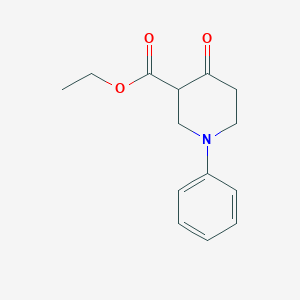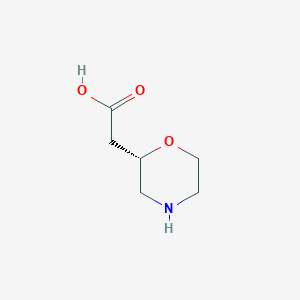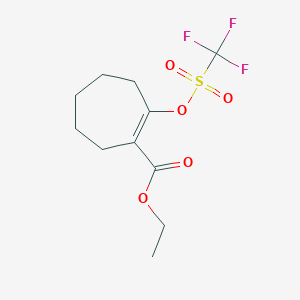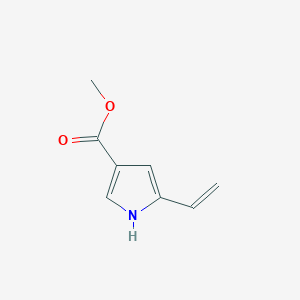
Methyl 5-vinyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-vinyl-1H-pyrrole-3-carboxylate (MVP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MVP is a heterocyclic compound that contains a pyrrole ring with a vinyl substituent and a methyl ester group. This compound has been synthesized using various methods, and its synthesis has been optimized to achieve high yields.
作用机制
The mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels. The exact mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is still under investigation, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory, antitumor, and antiviral activity. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to have neuroprotective and cardioprotective effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block for the synthesis of various compounds. However, Methyl 5-vinyl-1H-pyrrole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the advantages and limitations of Methyl 5-vinyl-1H-pyrrole-3-carboxylate for lab experiments.
未来方向
There are several future directions for the research on Methyl 5-vinyl-1H-pyrrole-3-carboxylate. One direction is the development of new synthesis methods for Methyl 5-vinyl-1H-pyrrole-3-carboxylate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in drug discovery. Further research is also needed to fully understand the biochemical and physiological effects of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in various fields, including medicine and materials science.
合成方法
Methyl 5-vinyl-1H-pyrrole-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Vilsmeier-Haack reaction, and the Horner-Wadsworth-Emmons reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This reaction involves the condensation of an aldehyde with a primary amine, followed by cyclization to form the pyrrole ring. The vinyl substituent is introduced by the addition of vinyl magnesium bromide to the reaction mixture. The methyl ester group is introduced by the esterification of the carboxylic acid group with methanol in the presence of a catalyst.
科学研究应用
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of various natural products, such as alkaloids and amino acids. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been used as a starting material for the synthesis of various drugs, including antitumor agents, antiviral agents, and anti-inflammatory agents. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a ligand for the synthesis of various metal complexes, which have been studied for their potential applications in catalysis and materials science.
属性
CAS 编号 |
198703-18-3 |
|---|---|
产品名称 |
Methyl 5-vinyl-1H-pyrrole-3-carboxylate |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
methyl 5-ethenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |
InChI 键 |
YAMDUOULBMQPRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=C1)C=C |
规范 SMILES |
COC(=O)C1=CNC(=C1)C=C |
同义词 |
1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




